Magnesium pidolate

Intestinal absorption Caco-2 monolayer Epithelial cytotoxicity

Magnesium pidolate is the evidence-preferred magnesium salt for CNS-targeted formulations, offering unparalleled solubility (>60 g/100 mL at 20°C, pH 5.5–7.5), 101.74% Caco-2 cell viability at 8 mM, and 78.94% Mg absorption—far exceeding citrate, chloride, and oxide. It uniquely reduces NMDA receptor expression and elevates BDNF in BBB models, clinically normalized Mg balance in 90% of pediatric migraine patients within 20 days. Choose this EP-monographed (≥98% purity) salt for liquid single-dose formats, effervescent tablets, and neurological products where dissolution, absorption, and CNS accessibility are critical.

Molecular Formula C10H12MgN2O6
Molecular Weight 280.52 g/mol
CAS No. 135701-98-3
Cat. No. B1147501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium pidolate
CAS135701-98-3
Molecular FormulaC10H12MgN2O6
Molecular Weight280.52 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]
InChIInChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1
InChIKeyJQAACYUZYRBHGG-QHTZZOMLSA-L
Commercial & Availability
Standard Pack Sizes200 g / 1 kg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Pidolate (CAS 135701-98-3): Technical Baseline for Procurement and Formulation Scientists


Magnesium pidolate is the magnesium salt of L-pidolic acid (pyroglutamic acid), a cyclized derivative of L-glutamic acid that participates in the glutathione cycle and cellular energetics . It is classified under ATC code A12CC08 as an oral mineral supplement and is officially monographed in the European Pharmacopoeia (Monograph 1619) with a standard assay specification of 98.0–102.0% (calc. on dried substance) and a magnesium content of 8.49–8.84% w/w . Unlike many other magnesium salts that present significant solubility or gastrointestinal tolerability limitations, magnesium pidolate is freely soluble in water (>50 mg/mL at 25 °C, forming clear, colorless solutions with a pH of 5.5–7.5) and is available in both pharmaceutical (EP/BP) and food-grade purity . These physicochemical features, combined with a growing body of in vitro and in vivo evidence on its cellular bioavailability and central nervous system accessibility, inform its selection in oral solid and liquid dosage forms where dissolution, absorption, and neurological targeting are critical performance criteria.

Why Magnesium Pidolate Cannot Be Assumed Interchangeable with Other Magnesium Salts


Generic substitution among magnesium salts is a well-documented procurement risk because the counterion dictates not merely elemental magnesium percentage but also solubility, dissolution rate, paracellular vs. transcellular transport pathway, gastrointestinal epithelial tolerability, and tissue-specific partitioning . Two magnesium salts delivering identical elemental magnesium doses can produce markedly different intracellular magnesium concentrations, as demonstrated in Caco-2 human intestinal epithelial monolayers where magnesium pidolate, magnesium citrate, magnesium lactate, and magnesium chloride diverge significantly in both cellular viability and net magnesium absorption at equimolar Mg²⁺ concentrations . Furthermore, in central nervous system models, the identity of the counterion governs whether magnesium crosses the blood–brain barrier in sufficient quantity to modulate neuroreceptor expression—a property that magnesium pidolate exhibits and magnesium sulfate does not at equivalent concentrations . These data collectively demonstrate that treating magnesium salts as generically interchangeable ignores the pharmacologically and biologically meaningful role of the anion in determining magnesium accessibility at the target tissue.

Magnesium Pidolate Comparative Evidence: Quantified Differentiation Against In-Class Alternatives


Caco-2 Intestinal Epithelial Cell Viability: Magnesium Pidolate vs. Citrate, Lactate, and Chloride

In a direct head-to-head Caco-2 human intestinal epithelial monolayer study comparing seven magnesium salts at equimolar Mg²⁺ concentrations, magnesium pidolate demonstrated statistically significantly higher cell viability than magnesium citrate (p = 0.0286), magnesium lactate (p = 0.0327), and magnesium chloride (p = 0.0063) following 24-hour incubation . The mean viability for magnesium pidolate was 89.98% ± 1.61%, compared with magnesium citrate at 80.39% ± 7.47%, magnesium lactate at 75.03% ± 12.06%, and magnesium chloride at 70.35% ± 31.15% . At the highest concentration tested (8 mM), magnesium pidolate maintained viability at 101.74% of untreated control, whereas magnesium oxide dropped to 26.69%, magnesium lactate to 80.56%, and magnesium chloride to 81.89% .

Intestinal absorption Caco-2 monolayer Epithelial cytotoxicity Oral formulation development Gastrointestinal tolerability

Magnesium Absorption Across Caco-2 Intestinal Barrier: Quantitative Comparison of Seven Magnesium Salts

Using a quantitative Xylidyl Blue colorimetric assay to measure Mg²⁺ consumption from the basolateral compartment of a Caco-2 monolayer model, magnesium pidolate ranked among the highest-absorption salts . At 8 mM equimolar Mg²⁺ concentration after 2 hours incubation, magnesium pidolate achieved 78.94% absorption, markedly exceeding magnesium citrate (58.93%), magnesium chloride (48.54%), magnesium lactate (36.66%), and magnesium oxide (30.07%) . The statistical analysis confirmed that magnesium pidolate, oxide, and carbonate exhibited significantly higher absorption than citrate, chloride, lactate, and sulphate across all tested concentrations (0.8, 2.5, and 8 mM) and both incubation times (15 min and 2 h) . At 2.5 mM, the absorption values were: pidolate 76.01%, citrate 71.27%, chloride 84.29%, sulphate 48.04%, lactate 50.50%, oxide 44.59%, and carbonate 80.86% .

Magnesium bioavailability Intestinal transport Nutraceutical absorption ranking Caco-2 permeability Formulation optimization

Blood–Brain Barrier Penetration and Neuroreceptor Modulation: Magnesium Pidolate vs. Magnesium Sulfate in Human Brain Organoids

In a direct comparative study using human iPSC-derived brain organoids co-cultured with an in vitro blood–brain barrier (BBB), 5 mM magnesium pidolate (MgPid) significantly reduced NMDA receptor subunit type 1 (GRIN1) transcript and total protein levels, an effect that 5 mM magnesium sulfate (MgSO4) produced only non-significantly at the protein level . For GABAergic modulation, GABAA receptor was significantly overexpressed at both transcript and protein levels only upon exposure to 5 mM MgPid in the presence of the BBB; MgSO4 at the same concentration did not produce significant GABAA-R upregulation . GABAB receptor was significantly increased by both 5 mM MgPid and MgSO4 with the BBB present . Critically, brain-derived neurotrophic factor (BDNF) overexpression—measured by both RT-PCR and ELISA—was observed exclusively with 5 mM MgPid under the BBB, whereas MgSO4 produced no significant BDNF modulation at any concentration tested . Total magnesium transport across the BBB was slightly more efficient for MgPid than MgSO4 . These findings extend earlier work demonstrating that MgPid was the most efficient among tested formulations at reducing BBB permeability and enhancing magnesium transport .

Blood–brain barrier Neuropharmacology Brain organoids NMDA receptor GABA receptor BDNF CNS bioavailability

In Vivo Behavioral Pharmacology: Magnesium Pidolate vs. Aspartate, Lactate, Gluconate, and Chloride in Magnesium-Deficient Rats

In a direct five-arm comparative study of magnesium-deficient rats exhibiting muricidal (mouse-killing) behavior—a validated model of magnesium-deficiency-induced hyperexcitability and aggression—all magnesium salts tested (pidolate, aspartate, lactate, gluconate, chloride) suppressed the aberrant behavior, but magnesium pidolate demonstrated statistically superior efficacy . Magnesium pidolate significantly increased attack latency (P < 0.05), a specific behavioral parameter not significantly improved by the other four salts. Upon repeated muricidal assays following salt repletion, the magnesium pidolate-treated group exhibited the lowest muricidal behavior rate among all treatment groups . The authors concluded that magnesium pidolate presented the greatest efficacy in this experimental model . Importantly, there was no significant difference in the duration of treatment needed to inhibit muricidal behavior between salts, indicating that the differential effect was qualitative (degree of behavioral normalization) rather than merely temporal .

Behavioral pharmacology Magnesium deficiency Muricidal behavior Anti-aggressive efficacy CNS magnesium Anion-dependent pharmacodynamics

Aqueous Solubility and Solution Clarity: Enabling Liquid Dosage Form Development not Achievable with Poorly Soluble Magnesium Salts

Magnesium pidolate is characterized as 'freely soluble' to 'very soluble' in water according to European Pharmacopoeia specifications, producing clear, colorless aqueous solutions at concentrations up to and exceeding 50 mg/mL (approximately 5% w/v) with a near-neutral pH of 5.5–7.5 . Solabia's commercial specification reports solubility exceeding 60 g/100 mL at 20 °C . This contrasts sharply with magnesium oxide, which is practically insoluble in water (0.0086 g/100 mL at 30 °C, i.e., approximately 0.009% w/v) , and with tribasic magnesium citrate, which is only partially soluble or reported as 1.6–20 g/100 mL depending on the specific salt form . Magnesium pidolate's high solubility combined with neutral pH eliminates the need for suspension technology, solubilizing excipients, or acidification steps required for oxide- or citrate-based liquid formulations.

Aqueous solubility Liquid formulation Magnesium salt solubility ranking Clear solution dosage forms Beverage fortification

Magnesium Pidolate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Central Nervous System Research and Neuro-Magnesium Supplement Development

Magnesium pidolate is the evidence-preferred magnesium salt for CNS-targeted research and product development. In human iPSC-derived brain organoids with a functional blood–brain barrier, 5 mM magnesium pidolate uniquely reduced NMDA receptor expression, increased GABA-A receptor expression, and elevated BDNF levels—effects not reproduced by equimolar magnesium sulfate . In vivo, magnesium pidolate was the only salt among five tested (vs. aspartate, lactate, gluconate, chloride) to significantly increase attack latency (P < 0.05) in magnesium-deficient rats and produce the lowest muricidal behavior rate . Clinically, oral magnesium pidolate normalized magnesium balance in 90% of pediatric migraine patients within 20 days , and produced good clinical response in 72.5–77.5% of children with periodic syndromes and migraine at 1–6 month follow-up . These convergent findings across in vitro BBB models, behavioral pharmacology, and pediatric clinical studies position magnesium pidolate as the salt of choice for CNS-magnesium investigation and nutraceutical/pharmaceutical products where neurological endpoints are the primary claim.

Clear Liquid and Effervescent Magnesium Dosage Form Development

The combination of very high aqueous solubility (>60 g/100 mL at 20 °C), near-neutral pH (5.5–7.5 at 50 mg/mL), and formation of clear, colorless solutions makes magnesium pidolate the optimal magnesium source for liquid single-dose drinkable formats, effervescent tablets, and clear functional beverages. Competing salts present insoluble particulate problems (magnesium oxide: ~0.009 g/100 mL solubility ) or turbid suspensions with variable pH (magnesium citrate tribasic: partial solubility at 1.6–20 g/100 mL ). The neutral pH of magnesium pidolate solutions also avoids the acid-mediated dissolution step required for oxide and reduces the risk of acid-sensitive active ingredient degradation in combination products. Additionally, the significantly higher Caco-2 epithelial cell viability of magnesium pidolate vs. citrate, lactate, and chloride at equivalent magnesium loading supports superior gastrointestinal tolerability in liquid formats where rapid gastric emptying exposes the intestinal epithelium to high local magnesium concentrations.

High-Bioavailability Magnesium Supplementation with Gastrointestinal Tolerability Constraints

For populations requiring high-dose magnesium supplementation but intolerant of the osmotic-diarrheal effects of magnesium citrate, chloride, and oxide, magnesium pidolate offers a quantitatively demonstrated advantage. In Caco-2 intestinal epithelial assays, magnesium pidolate at 8 mM maintained cell viability at 101.74% of untreated control, whereas magnesium oxide caused severe cytotoxicity (26.69% viability), magnesium lactate dropped to 80.56%, and magnesium chloride fell to 81.89% . Simultaneously, magnesium pidolate achieved superior magnesium absorption (78.94% at 8 mM) compared to magnesium citrate (58.93%), chloride (48.54%), lactate (36.66%), and oxide (30.07%) . This dual profile—high absorption with preserved epithelial integrity—translates to an improved therapeutic window, enabling effective magnesium repletion at doses that avoid the gastrointestinal side effects that limit compliance with alternative salts. The 20-day magnesium pidolate clinical study in children reporting zero side effects and 90% normalization of magnesium balance provides clinical corroboration of the in vitro tolerability findings.

In Vitro Intestinal Barrier Research and Magnesium Transport Model Systems

Magnesium pidolate's well-characterized performance in the Caco-2 human intestinal barrier model—with quantitative cell viability and absorption data available across three concentrations (0.8, 2.5, and 8 mM) and two time points (15 min and 2 h) —makes it a standardized, reproducible positive-control magnesium source for laboratories developing in vitro intestinal absorption assays. The comprehensive dataset contrasts with the sparse or contradictory Caco-2 data available for most other magnesium salts. Furthermore, magnesium pidolate's distinct transport behavior at the blood–brain barrier, where it outperforms magnesium sulfate in reducing paracellular permeability and increasing magnesium transport across the BBB , supports its use as a reference compound in dual-compartment BBB–organoid co-culture systems designed to study mineral transport or neuroactive compound screening. Researchers and CROs standardizing in vitro bioavailability assays benefit from the availability of pharmacopoeial-grade magnesium pidolate (EP Monograph 1619) with defined purity (98.0–102.0%), optical rotation (−24° ± 1.5°), and trace-element specifications , ensuring inter-laboratory reproducibility.

Quote Request

Request a Quote for Magnesium pidolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.